1,2,4-Tri-tert-butylbenzene
CAS No.: 1459-11-6
Cat. No.: VC20945302
Molecular Formula: C18H30
Molecular Weight: 246.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1459-11-6 |
---|---|
Molecular Formula | C18H30 |
Molecular Weight | 246.4 g/mol |
IUPAC Name | 1,2,4-tritert-butylbenzene |
Standard InChI | InChI=1S/C18H30/c1-16(2,3)13-10-11-14(17(4,5)6)15(12-13)18(7,8)9/h10-12H,1-9H3 |
Standard InChI Key | IHZGECPPAQDWKL-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)C(C)(C)C |
Canonical SMILES | CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)C(C)(C)C |
Chemical Structure and Basic Properties
1,2,4-Tri-tert-butylbenzene is an organic compound with the molecular formula C₁₈H₃₀, corresponding to a molecular weight of 246.4308 g/mol . The compound's structure consists of a benzene ring with three tert-butyl groups (C(CH₃)₃) attached at positions 1, 2, and 4, creating a distinctively crowded aromatic molecule. This substitution pattern differentiates it from other tri-tert-butylbenzene isomers such as the 1,3,5-tri-tert-butylbenzene .
The compound's IUPAC Standard InChIKey is IHZGECPPAQDWKL-UHFFFAOYSA-N, and it is registered with the CAS Registry Number 1459-11-6 . The systematic arrangement of the bulky tert-butyl groups around the benzene ring contributes to the compound's unique physical and chemical characteristics, including its stability, solubility profile, and reactivity patterns.
Structural Representation
The chemical structure of 1,2,4-tri-tert-butylbenzene features three tert-butyl groups positioned around the benzene ring in a specific arrangement. This configuration creates a sterically crowded environment around the aromatic system, influencing the molecule's geometry and reactivity . The presence of these bulky substituents affects the planarity of the benzene ring and introduces steric constraints that impact the compound's chemical behavior.
Thermochemical Properties
The thermochemical properties of 1,2,4-tri-tert-butylbenzene provide valuable insights into its energetic profile and stability. These properties are crucial for understanding the compound's behavior in various chemical processes and reactions.
Reaction Thermochemistry
According to data compiled by the National Institute of Standards and Technology (NIST), the reaction enthalpy (ΔᵣH°) for 1,2,4-tri-tert-butylbenzene has been determined to be 93.3 ± 4.2 kJ/mol . This measurement was obtained using equilibrium constant determination (Eqk) method as reported by Arnett, Sanda, et al. in 1967 . The measurement was conducted in liquid phase using carbon disulfide (CS₂) as the solvent.
The reaction enthalpy value provides information about the energy changes associated with transformations involving this compound, offering insights into its thermodynamic stability and reactivity potential. This data is particularly valuable for predicting the compound's behavior in various chemical environments and reactions.
Condensed Phase Thermochemistry
The enthalpy of combustion (ΔₒH° solid) for 1,2,4-tri-tert-butylbenzene in solid state has been determined to be -11119 ± 3 kJ/mol, as reported by Kruerke, Hoogzand, et al. in 1961 . This value was measured using combustion calorimetry (Ccb) methods. Based on this combustion enthalpy, the standard enthalpy of formation (ΔₒH° solid) has been calculated to be approximately -251 kJ/mol through simple calculations performed by NIST without Washburn corrections .
The table below summarizes the key thermochemical parameters for 1,2,4-tri-tert-butylbenzene:
Parameter | Value | Units | Method | Reference | Comment |
---|---|---|---|---|---|
ΔᵣH° | 93.3 ± 4.2 | kJ/mol | Eqk | Arnett, Sanda, et al., 1967 | Liquid phase; solvent: CS₂ |
ΔₒH° solid | -11119 ± 3 | kJ/mol | Ccb | Kruerke, Hoogzand, et al., 1961 | Corresponding ΔₒH° solid = -251 kJ/mol |
These thermochemical values are essential for understanding the energetic profile of 1,2,4-tri-tert-butylbenzene and its behavior in various chemical transformations. The negative enthalpy of formation indicates that the formation of this compound from its elements in their standard states is exothermic, suggesting thermodynamic stability under standard conditions. |
Comparative Analysis with Related Compounds
To better understand the properties of 1,2,4-tri-tert-butylbenzene, it is valuable to compare it with structurally related compounds such as 1,3-di-tert-butylbenzene and 1,3,5-tri-tert-butylbenzene.
Comparison with 1,3-Di-tert-butylbenzene
1,3-Di-tert-butylbenzene (CAS: 1014-60-4) is a related compound with the molecular formula C₁₄H₂₂ and a molecular weight of 190.32 g/mol . Unlike 1,2,4-tri-tert-butylbenzene, this compound contains only two tert-butyl groups positioned meta to each other on the benzene ring. The absence of the third tert-butyl group results in different steric constraints and reactivity patterns compared to 1,2,4-tri-tert-butylbenzene.
The synthesis of 1,3-di-tert-butylbenzene has been reported to involve reactions with tert-butylmagnesium chloride in tetrahydrofuran and diethyl ether at 70°C using Schlenk techniques under inert atmosphere conditions . Such synthetic approaches might provide insights into potential synthetic routes for 1,2,4-tri-tert-butylbenzene, though specific modifications would be necessary to achieve the 1,2,4-substitution pattern.
Comparison with 1,3,5-Tri-tert-butylbenzene
1,3,5-Tri-tert-butylbenzene (CAS: 1460-02-2) is an isomer of 1,2,4-tri-tert-butylbenzene with the same molecular formula (C₁₈H₃₀) but a different substitution pattern . In this isomer, the three tert-butyl groups are arranged symmetrically around the benzene ring at positions 1, 3, and 5, resulting in a more even distribution of steric bulk compared to the 1,2,4-isomer.
The 1,3,5-isomer has been reported to be used in the preparation of sandwich complexes of scandium, yttrium, and lanthanide ions . This application highlights the potential of highly substituted tert-butylbenzenes to serve as ligands in organometallic chemistry, suggesting possible applications for 1,2,4-tri-tert-butylbenzene in similar contexts.
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